A-L-Fucopyranosylphenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-L-Fucopyranosylphenyl isothiocyanate is a chemical compound known for its utility in the preparation of neoglycoproteins. It is also referred to as isothiocyanatophenyl α-L-fucopyranoside. This compound has a molecular formula of C13H15NO5S and a molecular weight of 297.33 g/mol . It is primarily used in biochemical research and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A-L-Fucopyranosylphenyl isothiocyanate typically involves the reaction of glycosidophenyl isothiocyanates with other chemical reagents. One common method is the reaction of primary amines with thiophosgene to produce isothiocyanates. This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions. The product is then purified using techniques such as chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: A-L-Fucopyranosylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Reaction Conditions: Typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Addition Products: Formed from reactions with compounds containing active hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
A-L-Fucopyranosylphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of neoglycoproteins and other complex molecules.
Biology: Employed in the study of cell surface lectins and glycoprotein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a targeting agent for specific cell types.
Industry: Utilized in the production of specialized biochemical reagents and diagnostic tools.
Wirkmechanismus
The mechanism of action of A-L-Fucopyranosylphenyl isothiocyanate involves its interaction with specific molecular targets. It binds to lectins on the cell surface, facilitating the uptake of neoglycoproteins into cells. This interaction is crucial for studying cell surface glycoproteins and their roles in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Phenyl Isothiocyanate: Used in amino acid sequencing.
Fluorescein Isothiocyanate: Employed in fluorescent labeling of biomolecules.
Uniqueness: A-L-Fucopyranosylphenyl isothiocyanate is unique due to its specific interaction with cell surface lectins, making it particularly useful in the study of glycoprotein interactions and drug targeting .
Eigenschaften
Molekularformel |
C13H15NO4S |
---|---|
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6S)-2-(3-isothiocyanatophenyl)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H15NO4S/c1-7-10(15)11(16)12(17)13(18-7)8-3-2-4-9(5-8)14-6-19/h2-5,7,10-13,15-17H,1H3/t7-,10+,11+,12-,13-/m0/s1 |
InChI-Schlüssel |
PGWHFWPQUYHRDN-HONSUDCCSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)C2=CC(=CC=C2)N=C=S)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)C2=CC(=CC=C2)N=C=S)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.